1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone -

1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone

Catalog Number: EVT-5124872
CAS Number:
Molecular Formula: C19H19N5O3
Molecular Weight: 365.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization Reactions: Utilizing substituted anilines or related compounds as starting materials, followed by cyclization reactions to form the quinolinone core structure. [ [] ]
  • Substitution Reactions: Introducing various substituents (e.g., piperazine, pyridine, nitro groups) onto the quinolinone core through nucleophilic or electrophilic substitution reactions. [ [], [] ]
  • Multi-component Reactions: Employing efficient one-pot reactions involving multiple starting materials to construct the desired quinolinone derivative in a single step. [ [] ]
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atom in the quinolinone ring can undergo alkylation reactions, introducing various alkyl groups. [ [] ]
  • Oxidation: Sulfur-containing substituents on the quinolinone ring, such as methylthio groups, can be oxidized to sulfinyl or sulfonyl groups. [ [] ]
  • Nucleophilic Substitution: Halogen substituents, such as chlorine, on the quinolinone ring can be replaced with various nucleophiles, including amines. [ [] ]
Mechanism of Action
  • Piperazine moiety: This structure is often associated with interactions with various receptors and enzymes, potentially contributing to the biological activity of the compound. [ [] ]
  • Pyridine ring: This structure can participate in hydrogen bonding and other interactions with biological targets, potentially influencing the compound's pharmacological profile. [ [], [] ]

Methyl [5-[[4-(2-Pyridinyl)-1-Piperazinyl] Carbonyl]-1H-Benzimidazol-2-yl] Carbamate

Compound Description: This compound, also known as CDRI Comp. 81-470, exhibits potent antiparasitic activity, specifically against Ancylostoma ceylanicum and Nippostrongylus brasiliensis. Studies have demonstrated its inhibitory effects on energy metabolism in these parasites. It disrupts glucose uptake and utilization, leading to a metabolic shift towards lactic acid production. This effect is attributed to the inhibition of PEP carboxykinase and increased LDH activity []. Additionally, it impairs mitochondrial ATP production [], further compromising the parasites' energy balance. Interestingly, its prophylactic action against experimental ancylostomiasis is dependent on the route of administration, being effective parenterally but not orally []. This difference is attributed to its pharmacokinetic profile. Intramuscular administration results in a depot at the injection site, leading to slow release and prolonged presence in the body []. In contrast, the oral dose is poorly absorbed, leading to rapid elimination and consequently, a shorter duration of action [].

3,4-Dihydro-6-[4-(3,4-Dimethoxybenzoyl)-1-Piperazinyl]-2(1H)-Quinolinone (OPC-8212)

Compound Description: OPC-8212 is a novel positive inotropic agent, demonstrating significant cardiovascular effects. It exhibits potent inotropic effects on isolated ventricular muscles of various mammalian species, except rats []. Its positive inotropic effects are attributed to a mechanism distinct from catecholamines and cardiac glycosides []. Notably, it exhibits a desirable therapeutic profile for heart failure treatment, displaying selective positive inotropic effects with minimal chronotropic or vascular effects [, ]. This selectivity makes it a promising candidate for treating heart failure, particularly in cases with reduced coronary flow reserve [, ].

1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone

Compound Description: This compound displays significant antidepressant-like activity, attributed to its agonistic effects on sigma receptors []. It reduces immobility time in the forced swimming test in mice, similar to the effects observed with the tricyclic antidepressant imipramine []. These findings suggest its potential as a novel antidepressant drug.

7-{3-[4-(2,3-Dimethylphenyl)-1-piperazinyl]propoxy}-2(1H)-quinolinone (OPC-4392)

Compound Description: This compound exhibits a unique pharmacological profile as a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist []. It demonstrates a higher binding affinity for D2 receptors compared to D1 receptors in the rat striatum []. These properties suggest potential applications in treating conditions associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.

TA-270 (4-Hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone)

Compound Description: TA-270 is a novel anti-asthmatic agent that specifically inhibits leukotriene production in mast cells, neutrophils, and eosinophils []. It achieves this by selectively targeting 5-lipoxygenase activity, the enzyme responsible for leukotriene synthesis, without affecting other inflammatory mediators like histamine or TNF-α []. This targeted inhibition makes TA-270 a promising therapeutic option for asthma and other inflammatory diseases.

Properties

Product Name

1-methyl-3-nitro-4-[4-(2-pyridinyl)-1-piperazinyl]-2(1H)-quinolinone

IUPAC Name

1-methyl-3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-2-one

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

InChI

InChI=1S/C19H19N5O3/c1-21-15-7-3-2-6-14(15)17(18(19(21)25)24(26)27)23-12-10-22(11-13-23)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3

InChI Key

MVOLEFLUTAQRFH-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=N4

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.